N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a benzyl group and a cyanopyridinyl-oxy moiety, making it a versatile scaffold for drug design and development.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to observable effects at the cellular and systemic levels.
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide typically involves a multi-step process:
Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.
Attachment of the Cyanopyridinyl-oxy Moiety: The final step involves the reaction of the intermediate with 3-cyanopyridine-2-ol under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum efficiency.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridinyl-oxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used to study receptor-ligand interactions and enzyme inhibition.
Pharmaceutical Research: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide
- N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate
- N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-sulfonamide
Uniqueness
N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-benzyl-4-(3-cyanopyridin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-13-16-7-4-10-21-18(16)25-17-8-11-23(12-9-17)19(24)22-14-15-5-2-1-3-6-15/h1-7,10,17H,8-9,11-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUTRMIOHBPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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